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Compound of Interest

Compound Name: Diphenylphosphinamide

Cat. No.: B1299015

CAS Number: 5994-87-6

This technical guide provides an in-depth overview of diphenylphosphinamide, a versatile
organophosphorus compound with significant potential in chemical synthesis and as a
modulator of ion channels. This document is intended for researchers, scientists, and
professionals in the field of drug development, offering a comprehensive summary of its
properties, synthesis, and biological activities, with a focus on its role as a potential inhibitor of
the Kv1.5 potassium channel.

Chemical and Physical Properties

Diphenylphosphinamide, also known as P,P-diphenylphosphinic amide, is a white to off-white
solid at room temperature.[1] Its fundamental properties are summarized in the table below for
easy reference.
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Property Value Reference(s)
CAS Number 5994-87-6 [1][2][3]
Molecular Formula C12H12NOP [11[2][3]
Molecular Weight 217.20 g/mol [2][3]
Appearance White to off-white powder/solid  [1]

Melting Point 160-166 °C [1][2]

Boiling Point (Predicted)

368.1+25.0 °C

[2]

Density (Predicted) 1.20 + 0.1 g/cm3 [2]
" Soluble in chloroform,
Solubility ) ) [2]
nitromethane, nitrobenzene
Room temperature, in an inert
Storage atmosphere, and keptin adark  [2]

place.

Synthesis of Diphenylphosphinamide

A detailed and reliable method for the preparation of diphenylphosphinamide involves the

reaction of chlorodiphenylphosphine with an appropriate amine source. The following protocol

is adapted from a procedure outlined in Organic Syntheses.

Experimental Protocol: Synthesis of P,P-
Diphenylphosphinic amide

Materials:

Acetone oxime

Chlorodiphenylphosphine

Anhydrous dichloromethane

Concentrated aqueous ammonium hydroxide
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Distilled water

Benzene

Sodium sulfate (Naz2S0a)

Argon gas

Equipment:

2-L one-necked, round-bottomed flask
e Magnetic stirring bar

e Rubber septum

e Internal thermocouple probe

¢ Sintered glass funnel

» Rotary evaporator

e Mortar and pestle

Procedure:

e Reaction Setup: A flame-dried 2-L, one-necked, round-bottomed flask, equipped with a
magnetic stirring bar, a rubber septum, and an internal thermocouple probe, is purged with
argon.

» Addition of Reagents: The flask is charged with 1 L of anhydrous dichloromethane under an
argon atmosphere. Acetone oxime (16.56 g, 227 mmol) is added quickly in one portion, and
the flask is sealed and purged again with argon. Freshly distilled, colorless
chlorodiphenylphosphine (42 mL, 227 mmol) is added dropwise via syringe at a rate that
maintains the internal temperature below -70 °C.

» Reaction: After the addition is complete, the resulting milky solution is stirred for 15 minutes
at -78 °C under argon. The cooling bath is then removed, and the solution is allowed to warm
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to room temperature over 1.5 hours and stirred for an additional hour, during which the
solution becomes clear.

o Work-up: The solid intermediate is ground to a powder using a mortar and pestle. This
powder is then added in one portion to a stirring solution of concentrated aqueous
ammonium hydroxide (660 mL) and distilled water (330 mL). The heterogeneous mixture is
stirred for 45 minutes.

e |solation and Purification: The resulting white solid is collected by filtration through a sintered
glass funnel. The aqueous filtrate is extracted with dichloromethane (3 x 600 mL). The
combined organic extracts are dried over NazSOa, filtered, and the solvent is removed under
reduced pressure. The resulting white solid is combined with the previously filtered solid. To
remove traces of water, the combined solids are dissolved in benzene (300 mL) and
evaporated under reduced pressure; this process is repeated three times to afford P,P-
diphenylphosphinic amide. The purity can be further increased by crystallization from ethyl
acetate.

Aqueous Ammonium Hydroxide
Anhydrous Dichloromethane
(-78 °C to RT)
Chlorodiphenylphosphine + Reaction q a Hydrolysis _ ( Diphenylphosphinamide | Work-up Filtration, Extraction, Purification q q .
Reaction Mixture (Crude) Drying, and Crystallization Pure Diphenylphosphinamide

Click to download full resolution via product page

Synthesis workflow for Diphenylphosphinamide.

Application in Drug Development: Inhibition of
Kv1.5 Potassium Channel
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Diphenylphosphinamide and its derivatives have emerged as compounds of interest in drug
discovery, particularly as inhibitors of the voltage-gated potassium channel Kv1.5.[4] The Kv1.5
channel, predominantly expressed in the human atria, plays a crucial role in the repolarization
phase of the cardiac action potential. Inhibition of this channel is a promising therapeutic
strategy for the management of atrial fibrillation.

Signaling Pathway and Mechanism of Action

While direct studies on diphenylphosphinamide are limited, research on the structurally
related compound, diphenyl phosphine oxide-1 (DPO-1), provides significant insights into the
likely mechanism of action. DPO-1 acts as an open-channel blocker of the Kv1.5 channel.[2]
This means it preferentially binds to the channel when it is in its open conformation, thereby
physically occluding the pore and preventing the efflux of potassium ions. This inhibition of
potassium current leads to a prolongation of the action potential duration in atrial myocytes,
which is the desired anti-arrhythmic effect.

Several key amino acid residues within the pore domain of the Kv1.5 channel have been
identified as critical for the binding of DPO-1 and other small molecule inhibitors. These
residues, including Thr480, Leu499, Leu506, 11e508, Leu510, and Val514, form a binding
pocket within the central cavity of the channel.[2]
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Proposed signaling pathway of Kv1.5 inhibition.

Experimental Protocol: Evaluation of Kv1.5 Channel
Inhibition

The gold standard for assessing the inhibitory activity of compounds on ion channels like Kv1.5
is the patch-clamp electrophysiology technique. This method allows for the direct measurement

of ion currents across the cell membrane.

General Experimental Workflow:
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o Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or CHO cells) is
cultured and transiently or stably transfected with the gene encoding the human Kv1.5
channel (KCNAD).

» Electrophysiological Recording:

o Whole-cell Patch-Clamp: A glass micropipette filled with an appropriate intracellular
solution is used to form a high-resistance seal with the membrane of a single transfected
cell. The membrane patch is then ruptured to allow electrical access to the entire cell.

o Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit Kv1.5
currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and
then applying depolarizing voltage steps to activate the channels.

o Compound Application: Diphenylphosphinamide is dissolved in an appropriate solvent
and diluted to the desired concentrations in the extracellular solution. The compound is
then perfused onto the cell while recording the Kv1.5 currents.

o Data Analysis: The recorded currents in the presence and absence of
diphenylphosphinamide are analyzed to determine the extent of inhibition. Key parameters
such as the half-maximal inhibitory concentration (ICso) are calculated by fitting the
concentration-response data to the Hill equation.
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Workflow for testing Kv1.5 inhibitors.
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Conclusion

Diphenylphosphinamide is a compound with well-defined chemical and physical properties
and an accessible synthetic route. Its structural similarity to known Kv1.5 channel blockers,
such as DPO-1, suggests its potential as a valuable scaffold for the development of novel anti-
arrhythmic agents. The experimental protocols and workflows described in this guide provide a
framework for the synthesis and biological evaluation of diphenylphosphinamide and its
derivatives in the context of drug discovery. Further research is warranted to fully elucidate the
specific interactions of diphenylphosphinamide with the Kv1.5 channel and to optimize its
pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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